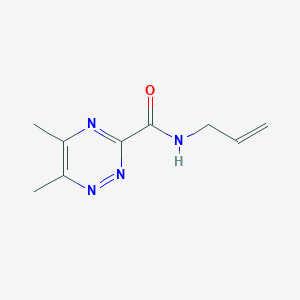
Pyridine, 2-(4-bromophenyl)-5-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(4-bromophenyl)-5-ethyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted by a 4-bromophenyl group and an ethyl group, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-bromophenyl)-5-ethyl- typically involves the reaction of 4-bromoacetophenone with an appropriate aldehyde under basic conditions to form a chalcone intermediate. This intermediate is then subjected to cyclization reactions to form the pyridine ring. For example, the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution affords the corresponding chalcone, which can be further treated with 2-cyanothioacetamide to yield the desired pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
Pyridine, 2-(4-bromophenyl)-5-ethyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include piperidine derivatives.
科学的研究の応用
Pyridine, 2-(4-bromophenyl)-5-ethyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial and anticancer agents.
Materials Science: It can be used in the synthesis of polymers and copolymers with unique optical and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of Pyridine, 2-(4-bromophenyl)-5-ethyl- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)pyridine: Similar structure but lacks the ethyl group at position 5.
2-(4-Bromophenyl)-5-methylpyridine: Similar structure but has a methyl group instead of an ethyl group at position 5.
2-(4-Bromophenyl)-3-ethylpyridine: Similar structure but the ethyl group is at position 3 instead of position 5.
Uniqueness
Pyridine, 2-(4-bromophenyl)-5-ethyl- is unique due to the specific positioning of the bromophenyl and ethyl groups on the pyridine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
99217-20-6 |
|---|---|
分子式 |
C13H12BrN |
分子量 |
262.14 g/mol |
IUPAC名 |
2-(4-bromophenyl)-5-ethylpyridine |
InChI |
InChI=1S/C13H12BrN/c1-2-10-3-8-13(15-9-10)11-4-6-12(14)7-5-11/h3-9H,2H2,1H3 |
InChIキー |
JOPGEFIRWLJAKV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C=C1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


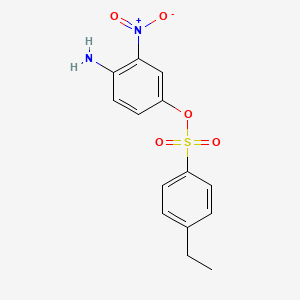
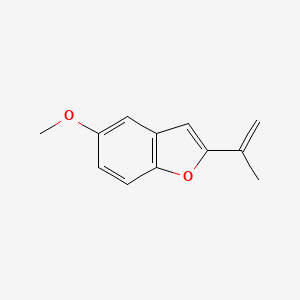

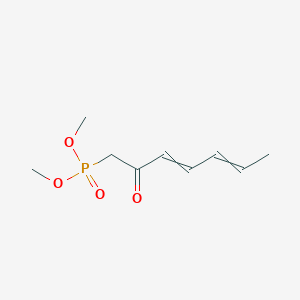
![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
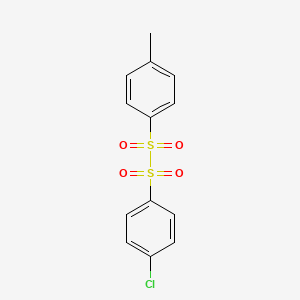
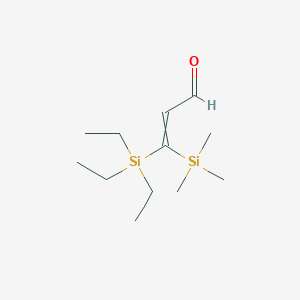
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)

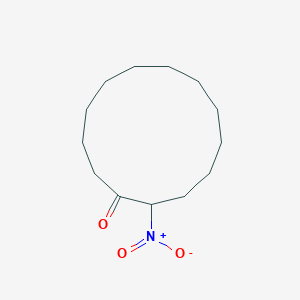
![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
